Cas no 330993-04-9 (2-Chloro-6-morpholinopyrimidin-4-amine)
2-Chloro-6-morpholinopyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-morpholinopyrimidin-4-amine
- 2-chloro-6-(4-morpholinyl)-4-Pyrimidinamine
- DA-26437
- CS-0332948
- SR-01000205566
- SR-01000205566-1
- 2-chloro-6-morpholino-pyrimidin-4-amine
- 2-chloro-6-morpholin-4-ylpyrimidin-4-amine
- SCHEMBL20267260
- AB00081334-01
- AKOS024464546
- CS1101
- 330993-04-9
- A875428
-
- MDL: MFCD00466220
- Inchi: 1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
- InChI Key: FZGYHUPILYKVDN-UHFFFAOYSA-N
- SMILES: ClC1=NC(=CC(=N1)N1CCOCC1)N
Computed Properties
- Exact Mass: 214.0621387g/mol
- Monoisotopic Mass: 214.0621387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 493.5±45.0 °C at 760 mmHg
- Flash Point: 252.2±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Chloro-6-morpholinopyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-6-morpholinopyrimidin-4-amine Pricemore >>
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| Chemenu | CM163029-1g |
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| TRC | C080790-250mg |
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$ 1465.00 | 2022-06-06 | ||
| Chemenu | CM163029-1g |
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| Matrix Scientific | 101910-250mg |
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| Matrix Scientific | 101910-500mg |
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$849.00 | 2023-09-06 | |
| Matrix Scientific | 101910-1g |
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2-Chloro-6-morpholinopyrimidin-4-amine Suppliers
2-Chloro-6-morpholinopyrimidin-4-amine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Chloro-6-morpholinopyrimidin-4-amine
Comprehensive Overview of 2-Chloro-6-morpholinopyrimidin-4-amine (CAS No. 330993-04-9): Properties, Applications, and Industry Insights
2-Chloro-6-morpholinopyrimidin-4-amine (CAS No. 330993-04-9) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This morpholine-substituted pyrimidine derivative serves as a critical intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its molecular formula C8H11ClN4O and precise chloropyrimidine scaffold enable selective modifications, making it valuable for drug discovery pipelines.
Recent studies highlight the compound's role in developing targeted cancer therapies, aligning with the growing demand for precision medicine. Researchers are exploring its potential in modulating PI3K/AKT/mTOR signaling pathways – a hot topic in oncology research. The morpholine ring in its structure enhances solubility and bioavailability, addressing common challenges in small-molecule drug development. These attributes make CAS No. 330993-04-9 a frequent subject in patent literature for kinase inhibitor formulations.
From a synthetic chemistry perspective, 2-Chloro-6-morpholinopyrimidin-4-amine demonstrates remarkable versatility. Its reactive chloro group at the 2-position allows for nucleophilic substitutions, while the 4-amino functionality facilitates further derivatization. This dual reactivity explains its popularity in parallel synthesis and combinatorial chemistry approaches. Industry reports indicate increasing adoption in fragment-based drug design (FBDD), particularly for protein-protein interaction inhibitors – a frontier area in drug discovery.
Quality control parameters for CAS No. 330993-04-9 typically require HPLC purity >98%, with strict limits on residual solvents. Advanced analytical techniques like LC-MS and 13C NMR are employed to verify structural integrity. The compound's stability profile allows long-term storage under inert conditions, though moisture-sensitive handling is recommended due to its pyrimidine amine moiety. These specifications cater to stringent Good Manufacturing Practice (GMP) requirements in preclinical development.
Environmental and regulatory aspects of 2-Chloro-6-morpholinopyrimidin-4-amine production have gained attention amidst growing emphasis on green chemistry principles. Manufacturers are optimizing synthetic routes to reduce hazardous byproducts, responding to queries about sustainable heterocyclic synthesis – a trending search term in chemical databases. Life cycle assessment (LCA) studies are evaluating alternative catalytic systems for its production, particularly focusing on atom economy and energy efficiency.
The compound's commercial availability has expanded significantly, with global suppliers offering custom synthesis services for research-grade pyrimidine derivatives. Market analysis reveals growing procurement by CROs and academic institutions studying structure-activity relationships (SAR) in medicinal chemistry. Pricing trends reflect increasing demand for high-purity batches suitable for high-throughput screening platforms, with particular interest in its potential applications against resistant bacterial strains.
Emerging applications in material science are being explored, particularly as a building block for functionalized polymers with optoelectronic properties. The electron-rich pyrimidine core shows promise in designing organic semiconductors, coinciding with industry searches for novel π-conjugated systems. This interdisciplinary potential makes CAS No. 330993-04-9 a compound of interest beyond traditional pharmaceutical applications.
Analytical method development for 2-Chloro-6-morpholinopyrimidin-4-amine quantification remains an active research area. Recent publications describe UPLC-MS/MS techniques for trace-level detection in biological matrices, addressing pharmacokinetic study requirements. Such methods are crucial for answering frequently searched questions about compound metabolism and ADME properties of pyrimidine-based therapeutics.
Intellectual property landscapes show concentrated activity around morpholinopyrimidine patents, with particular emphasis on structural analogs of CAS No. 330993-04-9. Patent analytics reveal clustering in oncology applications, reflecting the compound's privileged scaffold status. This aligns with search trends for small molecule patent strategies among pharmaceutical innovators.
Future research directions likely include exploration of metal-catalyzed cross-coupling reactions using this intermediate, as evidenced by growing literature on C-N bond formation methodologies. The compound's potential in proteolysis targeting chimera (PROTAC) design is another emerging focus area, responding to industry interest in targeted protein degradation technologies.
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